4-乙基苯基异氰化物

描述

4-Ethylphenyl isocyanate is a chemical compound with the linear formula C2H5C6H4NCO . It has a molecular weight of 147.17 . It is used in various chemical reactions due to its unique properties .

Synthesis Analysis

Isocyanates, including 4-Ethylphenyl isocyanate, can be prepared in good to excellent yields by treating alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .

Molecular Structure Analysis

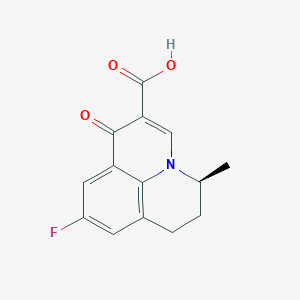

The molecular structure of 4-Ethylphenyl isocyanate consists of a benzene ring substituted with an ethyl group and an isocyanate group . The molecular formula is C9H9NO .

Chemical Reactions Analysis

Isocyanates, including 4-Ethylphenyl isocyanate, react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers . They also exhibit unusual reactivity in organic chemistry, exemplified in the Ugi reaction .

Physical And Chemical Properties Analysis

4-Ethylphenyl isocyanate has a refractive index of 1.527 . It has a boiling point of 68 °C at 1 mmHg and a density of 1.024 g/mL at 25 °C . It also has a molar refractivity of 45.2 cm^3 .

科学研究应用

有机合成

4-乙基苯基异氰化物: 在有机合成中起着重要作用,特别是在多组分反应 (MCRs) 中。 它作为构建复杂分子的通用构件,由于它对亲电试剂和亲核试剂的反应性 . 值得注意的是它在杂环合成中的应用,它有助于构建医药和农药中必不可少的多样化分子框架 .

药物化学

在药物化学中,4-乙基苯基异氰化物 用于开发药物化合物。 它作为一种非传统的药效团,特别适用于作为金属配位战头,这在设计具有抗菌、抗真菌、抗疟疾和抗肿瘤特性的药物中至关重要 .

高分子科学

该化合物在高分子科学中也得到了应用,它在Passerini 和Ugi 多组分反应中用于单体合成、聚合技术和聚合后改性 . 这使得可以创造具有精确结构和功能的聚合物,这对材料科学和工程至关重要。

分析化学

4-乙基苯基异氰化物: 用于分析化学中测定空气中的异氰酸酯,由于其急性毒性和致敏特性,这在工业卫生和工作场所监测中非常重要 . 它参与衍生化过程,使异氰酸酯样品稳定并富集,以便进行光谱分析。

材料科学

在材料科学中,4-乙基苯基异氰化物 用于有机转化以创造具有新颖特性的材料。 利用它的加成反应在末端碳上形成多个键,这对于开发新材料至关重要 .

环境应用

4-乙基苯基异氰化物 的环境应用包括它在绿色化学中用于开发基于生物的替代化石异氰酸酯。 这是由环境问题和对可持续材料的需求驱动的 .

配位化学

该化合物在配位化学中被利用,它能够作为配位配合物中的配体。 它与金属配位形成配合物,这些配合物因其催化、电子和结构性质而被研究 .

生物基生产

最后,4-乙基苯基异氰化物 是生物基生产方法正在进行的研究的一部分。 重点是利用可再生资源生产异氰化物,这对可持续发展和减少对不可再生资源的依赖至关重要 .

作用机制

Target of Action

Isocyanides, including 4-Ethylphenyl isocyanide, have been found to target essential metabolic enzymes in bacteria . Specifically, they covalently modify two essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines . These enzymes play crucial roles in bacterial growth and survival, making them attractive targets for antimicrobial agents.

Mode of Action

4-Ethylphenyl isocyanide interacts with its targets through a covalent binding mechanism . The isocyanide group in the compound forms a covalent bond with the active site cysteines of the target enzymes, leading to their functional inhibition . This covalent modification disrupts the normal functioning of the enzymes, thereby inhibiting the metabolic processes they are involved in.

Biochemical Pathways

The fatty acid biosynthetic process and the hexosamine pathway are the primary biochemical pathways affected by 4-Ethylphenyl isocyanide . The fatty acid biosynthetic process is essential for the production of lipids in bacteria, while the hexosamine pathway is involved in the synthesis of amino sugars. Inhibition of these pathways disrupts bacterial growth and survival.

Result of Action

The result of 4-Ethylphenyl isocyanide’s action is the inhibition of bacterial growth. By covalently modifying and inhibiting essential metabolic enzymes, the compound disrupts crucial metabolic processes in bacteria, leading to their growth inhibition .

Action Environment

The action of 4-Ethylphenyl isocyanide, like other isocyanides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the isocyanide group. Additionally, the presence of metal ions can influence the compound’s activity due to the metal-coordinating properties of isocyanides

安全和危害

未来方向

属性

IUPAC Name |

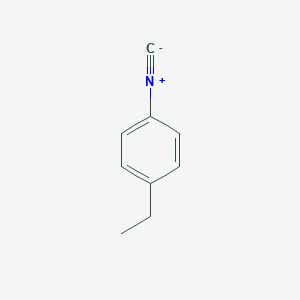

1-ethyl-4-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMGWKJOPIZBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395727 | |

| Record name | Benzene,1-ethyl-4-isocyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143063-89-2 | |

| Record name | Benzene,1-ethyl-4-isocyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)

![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)